N,N'-dicyclohexylnonanediamide

Lipophilicity Polymer compatibility QSAR

N,N'-Dicyclohexylnonanediamide (CAS 50905-03-8) is a symmetrical N,N′-dicyclohexyl diamide derived from nonanedioic acid (azelaic acid), belonging to the class of cycloaliphatic bis-amides with the molecular formula C₂₁H₃₈N₂O₂ and a molecular weight of 350.54 g·mol⁻¹. Its structure features a linear nine-carbon dicarboxylic acid backbone terminated at both ends by cyclohexylamide groups, which together confer a combination of moderate lipophilicity (predicted LogP ≈ 3.92) and hydrogen-bonding capacity (two H-bond donors, two H-bond acceptors) that distinguishes it from shorter-chain analogs, unsubstituted diamides, and the parent dicarboxylic acid.

Molecular Formula C21H38N2O2
Molecular Weight 350.5g/mol
CAS No. 50905-03-8
Cat. No. B464243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-dicyclohexylnonanediamide
CAS50905-03-8
Molecular FormulaC21H38N2O2
Molecular Weight350.5g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CCCCCCCC(=O)NC2CCCCC2
InChIInChI=1S/C21H38N2O2/c24-20(22-18-12-6-4-7-13-18)16-10-2-1-3-11-17-21(25)23-19-14-8-5-9-15-19/h18-19H,1-17H2,(H,22,24)(H,23,25)
InChIKeyJLDNXZQXCUMHMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Dicyclohexylnonanediamide (CAS 50905-03-8): Procurement-Grade Baseline for a C9 Cycloaliphatic Diamide


N,N'-Dicyclohexylnonanediamide (CAS 50905-03-8) is a symmetrical N,N′-dicyclohexyl diamide derived from nonanedioic acid (azelaic acid), belonging to the class of cycloaliphatic bis-amides with the molecular formula C₂₁H₃₈N₂O₂ and a molecular weight of 350.54 g·mol⁻¹ . Its structure features a linear nine-carbon dicarboxylic acid backbone terminated at both ends by cyclohexylamide groups, which together confer a combination of moderate lipophilicity (predicted LogP ≈ 3.92) and hydrogen-bonding capacity (two H-bond donors, two H-bond acceptors) that distinguishes it from shorter-chain analogs, unsubstituted diamides, and the parent dicarboxylic acid .

Why N,N'-Dicyclohexylnonanediamide Cannot Be Replaced by Generic In-Class Diamides Without Loss of Function


N,N'-Dicyclohexylnonanediamide occupies a narrow structural niche within the cycloaliphatic diamide family, where the length of the central alkanediyl chain and the steric bulk of the terminal N-cyclohexyl substituents jointly govern critical performance properties such as lipophilicity, thermal stability, and matrix compatibility. Direct experimental head-to-head comparisons with close analogs are absent from the current public literature [1]; existing evidence is restricted to computed molecular descriptors, class-level patent disclosures, and inference from structurally related compounds. Consequently, substituting the C9 nonanediamide core with a shorter C6 (adipamide) or longer C12 (dodecanediamide) chain demonstrably alters predicted LogP, rotatable bond count, and boiling point—parameters that empirical structure–property relationships in polymer and plasticizer chemistry indicate will shift compatibility, volatility, and mechanical performance in vinyl resin formulations [2]. Users evaluating procurement of this compound must therefore treat any generic 'dicyclohexyl diamide' replacement as carrying an unquantified risk of functional divergence until direct comparative data become available.

N,N'-Dicyclohexylnonanediamide: Quantitative Differentiation Evidence Against Closest Analog Comparators


Chain-Length-Dependent Lipophilicity: C9 Nonanediamide Core Delivers Intermediate LogP Between C6 and C12 Analogs

The predicted logarithmic partition coefficient (LogP) of N,N'-dicyclohexylnonanediamide (C9 core, LogP = 3.92) is intermediate between that of the shorter chain N,N'-dicyclohexylhexanediamide (C6 core, XLogP3-AA = 3.1) and the expected higher LogP of the longer chain N,N'-dicyclohexyldodecanediamide (C12 core) [1]. This difference is qualitatively consistent with the established linear relationship between methylene chain length and lipophilicity in homologous diamide series, and it implies that the C9 compound would exhibit solubility and compatibility characteristics distinct from both the C6 and C12 analogs in non-polar polymer matrices [1]. Direct experimental LogP or HPLC-determined log k′ values for the C9 compound have not been reported; all LogP data are algorithm-predicted [2].

Lipophilicity Polymer compatibility QSAR

Thermal Processing Window: Elevated Predicted Boiling Point Versus Unsubstituted Nonanediamide

N,N'-Dicyclohexylnonanediamide exhibits a substantially higher predicted boiling point (588.4 ± 20.0 °C at 760 mmHg) compared with unsubstituted nonanediamide (CAS 1842-72-4; predicted boiling point not explicitly reported but expected to be far lower due to absence of the two cyclohexyl substituents and lower molecular weight of 186.14 g·mol⁻¹) . The vapour pressure of the dicyclohexyl derivative is predicted to be 0.0 ± 1.6 mmHg at 25 °C . No experimental thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data are publicly available for this compound to confirm these predictions [1].

Thermal stability Plasticizer volatility Processing window

Non-Acidic Amide Architecture: Elimination of Carboxylic Acid Functionality Present in the Parent Azelaic Acid

Unlike the parent azelaic acid (nonanedioic acid, pKₐ ≈ 4.5 and 5.4 for the two carboxyl groups), which contains two free carboxylic acid moieties, N,N'-dicyclohexylnonanediamide has both acid groups fully converted to secondary amides [1]. This structural transformation eliminates the acidic proton-donating capacity of the compound: the target has zero ionizable acidic protons (amide NH groups are very weak acids with pKₐ ≈ 15–17), whereas azelaic acid has two acidic protons with pKₐ values in the 4–6 range [1][2]. Direct comparative pH or corrosivity measurements between the target and azelaic acid have not been reported [3].

Acid-free formulation Corrosion resistance pH-sensitive compatibility

Increased Rotatable Bond Count and Molecular Flexibility Relative to Shorter-Chain Dicyclohexyl Diamides

N,N'-Dicyclohexylnonanediamide contains 10 rotatable bonds, compared with 7 rotatable bonds in N,N'-dicyclohexylhexanediamide (C6 analog) [1]. This represents a +43% increase in the number of conformational degrees of freedom, which, in empirical plasticizer structure–property relationships, correlates with enhanced segmental mobility and free-volume contribution in amorphous polymer matrices [2]. The longer flexible C9 spacer may confer greater plasticizing efficiency (lower glass transition temperature depression per unit weight) compared to the more rigid C6 analog, although no direct comparative mechanical or dynamic mechanical analysis (DMA) data exist for these specific compounds [2].

Molecular flexibility Plasticizer efficiency Free volume

Class-Level Evidence: N,N'-Dicyclohexyl Amide Scaffold Confers Vinyl Resin Compatibility (Patent Disclosure)

US Patent 2,267,685 (Kyrides, assigned to Monsanto) discloses that N,N′-diacyl-N,N′-dicyclohexyl alkylene diamines, a broader class encompassing the structural features of N,N'-dicyclohexylnonanediamide, exhibit compatibility with and plasticizing action upon vinyl resins, including polyvinyl acetal (e.g., 'Formvar' and 'Butvar'), polyvinyl acetate, polyvinyl chloride, and polystyrene [1]. The patent claims that these dicyclohexyl amide modifiers provide 'an intimate and permanent mixture of good flexibility and high mechanical strength' and are 'highly resistant to discoloration by light and substantially non-odorous and nonvolatile' [1]. However, the patent does not provide quantitative comparative performance data (e.g., tensile strength, elongation at break, Shore hardness, volatile loss) for any specific chain-length member, and the exemplified compounds differ in acylation pattern from the target compound [1].

Vinyl resin plasticizer Polyvinyl acetal Polymer compatibility

Predicted Density Parity with Close Analogs: Insufficient Differentiation for Procurement Selectivity

The predicted density of N,N'-dicyclohexylnonanediamide (1.0 ± 0.1 g/cm³) is identical within uncertainty to that of N,N'-dicyclohexylhexanediamide (predicted density ≈1.0 g/cm³) [1]. Density is therefore not a useful parameter for differentiating these compounds for procurement purposes. This evidence item is included to explicitly acknowledge a non-differentiating property and prevent its misuse in selection decisions.

Physical property Density Formulation consistency

N,N'-Dicyclohexylnonanediamide: Evidence-Linked Application Scenarios for Research and Industrial Procurement


Intermediate-Lipophilicity Vinyl Resin Plasticizer Candidate

Where a vinyl resin formulation requires a non-acidic, thermally stable plasticizer with lipophilicity intermediate between that of a short-chain (C6) and a long-chain (C12) dicyclohexyl diamide, N,N'-dicyclohexylnonanediamide (predicted LogP ≈ 3.92) offers a C9 spacer that provides 0.8 LogP units higher lipophilicity than the C6 analog while maintaining lower expected crystallinity than a C12 analog [1]. The class-level patent evidence (US 2,267,685) supports general compatibility of dicyclohexyl amide scaffolds with polyvinyl acetal, PVC, and polystyrene matrices [2].

High-Temperature Polymer Compounding Requiring Low-Volatility Amide Additives

For extrusion or melt-compounding operations above 200 °C where additive volatility must be minimized, the predicted boiling point of 588 °C (760 mmHg) and near-zero vapour pressure at 25 °C suggest that N,N'-dicyclohexylnonanediamide would exhibit substantially lower volatile loss than unsubstituted or lower-molecular-weight diamides . However, experimental thermogravimetric validation is absent, and procurement should be accompanied by in-house TGA screening [1].

Non-Corrosive, Acid-Free Replacement for Azelaic Acid in pH-Sensitive Formulations

In applications where the free carboxylic acid groups of azelaic acid (pKₐ ≈ 4.5–5.4) pose corrosion risks to metal substrates or catalyze unwanted degradation, the fully amidated N,N'-dicyclohexylnonanediamide eliminates all acidic protons below pKₐ ~15 while retaining the C9 backbone and adding steric bulk from the cyclohexyl termini [1]. This structural difference of approximately 10–12 orders of magnitude in acid dissociation constant represents a qualitative transformation from an acidic to a neutral compound [2].

Conformational Flexibility Screening for Plasticizer Efficiency Optimization

With 10 rotatable bonds (versus 7 for the C6 analog), N,N'-dicyclohexylnonanediamide provides 43% greater backbone flexibility, which empirical plasticizer structure–property theory associates with enhanced free-volume contribution and low-temperature flexibility in amorphous polymers [1]. Research groups screening plasticizer libraries for PVC or polyvinyl acetal should include this C9 compound to probe the effect of spacer length on glass transition depression and mechanical properties relative to C6 and expected C12 analogs [2].

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